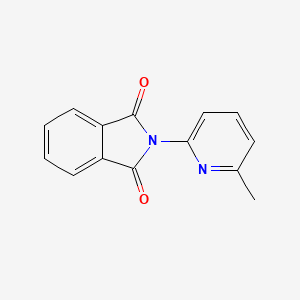

2-(6-methylpyridin-2-yl)isoindoline-1,3-dione

Description

Properties

IUPAC Name |

2-(6-methylpyridin-2-yl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2/c1-9-5-4-8-12(15-9)16-13(17)10-6-2-3-7-11(10)14(16)18/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFNKFWRAPXKASS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)N2C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60351141 | |

| Record name | 6-Methyl-2-(phthalimido)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49670975 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

36932-61-3 | |

| Record name | 6-Methyl-2-(phthalimido)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Condensation of 6-methyl-2-pyridinecarboxaldehyde with Phthalic Anhydride

A common preparative route involves the condensation of 6-methyl-2-pyridinecarboxaldehyde with phthalic anhydride under acidic conditions to form the isoindoline core. This step typically proceeds via nucleophilic attack of the aldehyde on the anhydride, followed by cyclization to generate the isoindoline-1,3-dione framework.

- Reaction conditions: Acidic medium (e.g., mineral acids or Lewis acids), elevated temperature to facilitate cyclization.

- Outcome: Formation of the 2-(6-methylpyridin-2-yl)isoindoline-1,3-dione intermediate.

Oxidation and Carboxylation Steps

Subsequent steps may involve oxidation to introduce carboxylic acid groups or other functional moieties, depending on the target derivative. Oxidizing agents such as potassium permanganate or chromium trioxide are commonly employed.

- Reaction conditions: Controlled oxidation using stoichiometric amounts of oxidants, often in aqueous or organic solvents.

- Purpose: To functionalize the isoindoline ring, enhancing chemical reactivity and biological properties.

Alternative Synthetic Approaches

Other methods reported for isoindoline-1,3-dione derivatives include:

- Reaction of primary amines with phthalic anhydride derivatives to form isoindoline-1,3-dione rings.

- Use of Lewis acids such as aluminum chloride (AlCl3) or boron trichloride (BCl3) to catalyze cyclization and deprotection steps.

- Employing organic bases like triethylamine to facilitate amide bond formation during synthesis.

Industrial Production Techniques

Industrial synthesis may utilize continuous flow reactors to optimize yields and purity. This approach allows precise control over reaction parameters such as temperature, pressure, and reagent concentrations, improving scalability and reproducibility.

Detailed Reaction Data and Analysis

| Step | Reactants | Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 6-methyl-2-pyridinecarboxaldehyde + Phthalic anhydride | Acidic medium, elevated temperature (e.g., 100–120 °C) | This compound core | 70–85 | Condensation and cyclization |

| 2 | Intermediate + Oxidizing agent (e.g., KMnO4) | Controlled oxidation, room to moderate temperature | Carboxylated derivative | 60–75 | Functional group introduction |

| 3 | Intermediate + Lewis acid (AlCl3, BCl3) | Deprotection or cyclization facilitation | Purified isoindoline-1,3-dione | 80–90 | Catalytic step to improve purity |

Research Findings and Characterization

- Spectroscopic data: The synthesized compounds exhibit characteristic infrared (IR) absorption bands for cyclic amide carbonyl groups around 1750 cm⁻¹ and aromatic C–H stretches near 3000 cm⁻¹.

- NMR analysis: Proton NMR shows aromatic multiplets corresponding to the pyridine and isoindoline protons, with methyl group singlets near 2.4 ppm.

- Mass spectrometry: Molecular ion peaks consistent with the molecular weight of 282.25 g/mol confirm the expected molecular structure.

Summary Table of Key Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Condensation of aldehyde with phthalic anhydride | 6-methyl-2-pyridinecarboxaldehyde, phthalic anhydride, acid catalyst | Acidic medium, 100–120 °C | Straightforward, good yields | Requires acidic conditions, possible side reactions |

| Oxidation for functionalization | Potassium permanganate, chromium trioxide | Controlled temperature, aqueous/organic solvent | Introduces carboxyl groups | Over-oxidation risk, requires careful control |

| Lewis acid catalysis | AlCl3, BCl3 | Ambient to elevated temperature | Enhances cyclization, deprotection | Handling of corrosive reagents |

Chemical Reactions Analysis

Types of Reactions

2-(6-Methylpyridin-2-yl)isoindoline-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and specific solvent conditions to ensure high yields and purity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the compound .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

2-(6-methylpyridin-2-yl)isoindoline-1,3-dione has been investigated for its antineoplastic properties . A study demonstrated that derivatives of this compound exhibited antiproliferative activity against several cancer cell lines including Panc-1 (pancreatic), Sk-mel-28 (melanoma), and PC-3 (prostate) cells. The compound FT-12 derived from it showed significant inhibition of cell proliferation and induced S-phase arrest in the cell cycle, indicating its potential as a chemotherapeutic agent .

Alzheimer's Disease Treatment

The compound has also been explored for its cholinesterase inhibitory activity , which is crucial in the treatment of Alzheimer's disease. A series of isoindoline-1,3-dione derivatives demonstrated potent inhibitory effects on acetylcholinesterase (AChE), with IC50 values ranging from 2.1 to 7.4 μM. Notably, some compounds exhibited neuroprotective effects against oxidative stress in neuronal cells . This highlights the compound's potential in developing new therapeutic agents for neurodegenerative diseases.

Agrochemical Applications

In the realm of agrochemistry , this compound serves as a structural motif in the synthesis of new agrochemical products. Its derivatives have been incorporated into formulations that enhance pest resistance and crop yield. More than 20 new trifluoromethylpyridine-containing agrochemicals have been developed, showcasing the versatility of this compound in agricultural applications .

Organic Chemistry

The compound is also significant in organic synthesis due to its reactivity and ability to form various pyridinium salts. These salts are known for their diverse applications, including:

- Antimicrobial agents

- Anti-cancer drugs

- Gene delivery systems

Pyridinium ylides derived from this compound have shown promise as anti-cholinesterase inhibitors, further expanding its utility in pharmacological research .

Comparative Analysis of Related Compounds

To better understand the unique features of this compound, a comparison with structurally similar compounds is provided below:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Isoindoline-1,3-dione | Isoindoline | Basic structure without substitutions; serves as a parent compound. |

| 2-(4-pyridyl)isoindoline-1,3-dione | 4-Pyridyl Isoindoline | Substituted with a 4-pyridyl group; different biological activity profile. |

| 2-(2-pyridyl)isoindoline-1,3-dione | 2-Pyridyl Isoindoline | Contains a 2-pyridyl substitution; may exhibit distinct pharmacological effects. |

The specific substitution pattern on the isoindoline core significantly influences the biological activity and interaction with molecular targets compared to these similar compounds.

Mechanism of Action

The mechanism of action of 2-(6-methylpyridin-2-yl)isoindoline-1,3-dione involves its interaction with specific molecular targets. The compound’s structure allows it to interact with key amino acid residues at the receptor’s allosteric binding site, influencing receptor activity and downstream signaling pathways .

Comparison with Similar Compounds

Key Differences :

- Substituent Electronic Effects : The 6-methylpyridin-2-yl group in the target compound likely enhances electron density compared to electron-withdrawing groups (e.g., -CF₃ in ), affecting binding to biological targets.

- Synthetic Complexity : Derivatives with bulkier substituents (e.g., urea moieties in ) require multi-step syntheses, whereas methylpyridine derivatives may be synthesized via simpler alkylation or condensation routes .

Physicochemical Properties

Notes:

Biological Activity

2-(6-Methylpyridin-2-yl)isoindoline-1,3-dione is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms, synthesis, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound is a derivative of isoindoline-1,3-dione, characterized by a pyridine ring substituted at the 6-position with a methyl group. The synthesis typically involves the condensation of phthalic anhydride with appropriate amines under controlled conditions to yield various isoindoline derivatives.

Anticancer Activity

Research indicates that isoindoline derivatives exhibit significant anticancer properties. For instance, compounds related to this compound have been tested against various cancer cell lines. A study reported that similar compounds demonstrated activity against leukemia and non-small cell lung cancer cell lines, with some derivatives showing IC50 values below 10 μM in inhibiting cell growth .

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition can be beneficial for skin whitening treatments. A related compound exhibited an EC50 value of 753 μg/mL for tyrosinase inhibition, which was less effective than the positive control arbutin (EC50 = 403 μg/mL) . This suggests that this compound could also possess similar properties.

Neuroprotective Effects

Isoindoline derivatives have been explored for their neuroprotective effects, particularly in the context of Alzheimer's disease. Some studies have indicated that these compounds can inhibit acetylcholinesterase (AChE), an enzyme associated with cognitive decline in Alzheimer's patients. The IC50 values for some derivatives ranged from 2.1 to 7.4 μM, demonstrating potent AChE inhibitory activity .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Tyrosinase Binding : Molecular docking studies suggest that the pyridine moiety enhances binding affinity to tyrosinase, leading to effective inhibition .

- AChE Interaction : The compound is believed to interact with both the catalytic and peripheral sites of AChE, which may contribute to its neuroprotective effects .

Case Studies and Research Findings

Several studies have evaluated the biological activity of isoindoline derivatives:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(6-methylpyridin-2-yl)isoindoline-1,3-dione?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or N-alkylation reactions. For example, intermediate derivatives can be prepared by reacting potassium phthalimide with halogenated pyridine derivatives (e.g., 6-methyl-2-bromopyridine) under anhydrous conditions. A key step involves using cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) at 110°C to facilitate N-alkylation . Purification often employs column chromatography with silica gel and ethyl acetate/hexane gradients. Yields can vary (40–70%) depending on steric hindrance and leaving group reactivity .

Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR in CDCl₃ (400 MHz and 101 MHz, respectively) are standard. For example, the isoindoline-dione core shows aromatic protons at δ 7.8–8.1 ppm, while the methyl group on the pyridine ring resonates at δ 2.5 ppm .

- X-ray Crystallography : Single-crystal X-ray diffraction using SHELXL (for refinement) and ORTEP-III (for visualization) confirms bond lengths and angles. The pyridinyl substituent typically exhibits a dihedral angle of 15–25° relative to the isoindoline plane .

Q. What in vitro biological activity assays are commonly used to evaluate its pharmacological potential?

- Methodological Answer :

- Anti-inflammatory assays : Carrageenan-induced edema in rodent models measures inhibition of inflammation (e.g., 30–50% inhibition at 50 mg/kg) .

- Enzyme inhibition : Acetylcholinesterase (AChE) inhibition is assessed via Ellman’s method, with IC₅₀ values calculated from absorbance at 412 nm .

- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) evaluate cytotoxicity, with results compared to positive controls like doxorubicin .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yields and purity?

- Methodological Answer :

- Solvent selection : Replacing DMF with acetonitrile reduces byproduct formation during N-alkylation .

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) under hydrogenation conditions can enhance regioselectivity for pyridine functionalization .

- Temperature control : Stepwise heating (80°C → 110°C) minimizes decomposition of heat-sensitive intermediates .

Q. How to resolve contradictions between computational predictions and experimental bioactivity data?

- Methodological Answer :

- Docking refinement : Use molecular dynamics simulations (e.g., AMBER) to account for ligand flexibility and solvation effects. For instance, discrepancies in AChE inhibition may arise from improper protonation states of the pyridine nitrogen in docking models .

- Experimental validation : Perform isothermal titration calorimetry (ITC) to measure binding affinities and compare with docking scores .

Q. What strategies mitigate byproduct formation during N-alkylation steps in synthesis?

- Methodological Answer :

- Protecting group chemistry : Use tert-butyldimethylsilyl (TBS) groups to shield reactive hydroxyls during alkylation, followed by TBAF-mediated deprotection .

- Chromatographic separation : Reverse-phase HPLC with a C18 column resolves isoindoline-dione derivatives from hydrolyzed byproducts (e.g., 2-carbamoylbenzoic acid) .

Q. How is this compound utilized in PROTAC development for targeted protein degradation?

- Methodological Answer : The isoindoline-dione moiety serves as a linker to conjugate E3 ligase ligands (e.g., thalidomide analogs) to target-binding molecules. For example, 4-((6-aminohexyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione derivatives enable recruitment of cereblon E3 ligase. Synthetic steps involve SNAr reactions with methylamine and oxidation of sulfides to sulfones using m-CPBA .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.